molecular formula C17H12ClNO3S B2353900 Methyl 5-[(2-chlorobenzoyl)amino]-1-benzothiophene-2-carboxylate CAS No. 477847-55-5

Methyl 5-[(2-chlorobenzoyl)amino]-1-benzothiophene-2-carboxylate

Cat. No.: B2353900
CAS No.: 477847-55-5
M. Wt: 345.8
InChI Key: CWELKWWSUQXPNR-UHFFFAOYSA-N
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Description

Methyl 5-[(2-chlorobenzoyl)amino]-1-benzothiophene-2-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a benzothiophene core, which is a sulfur-containing heterocycle, and is substituted with a methyl ester and a chlorobenzoyl amide group. The presence of these functional groups contributes to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-[(2-chlorobenzoyl)amino]-1-benzothiophene-2-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through cyclization reactions involving thiophene derivatives and appropriate electrophiles.

    Introduction of the Chlorobenzoyl Group: The chlorobenzoyl group can be introduced via acylation reactions using 2-chlorobenzoyl chloride and a suitable base.

    Esterification: The carboxylic acid group on the benzothiophene ring is esterified using methanol and an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-[(2-chlorobenzoyl)amino]-1-benzothiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, converting the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the chlorobenzoyl group, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Conversion of the ester to an alcohol.

    Substitution: Formation of substituted benzothiophene derivatives.

Scientific Research Applications

Methyl 5-[(2-chlorobenzoyl)amino]-1-benzothiophene-2-carboxylate has been explored for various scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 5-[(2-chlorobenzoyl)amino]-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved can vary depending on the specific biological context and the target organism or cell type.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-amino-5-chlorobenzoate: Shares a similar chlorobenzoyl group but differs in the core structure.

    Methyl 5-amino-2-chlorobenzoate: Similar in having a chlorobenzoyl group but lacks the benzothiophene core.

Uniqueness

Methyl 5-[(2-chlorobenzoyl)amino]-1-benzothiophene-2-carboxylate is unique due to its benzothiophene core, which imparts distinct chemical and biological properties. This core structure can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various research applications.

Properties

IUPAC Name

methyl 5-[(2-chlorobenzoyl)amino]-1-benzothiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClNO3S/c1-22-17(21)15-9-10-8-11(6-7-14(10)23-15)19-16(20)12-4-2-3-5-13(12)18/h2-9H,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWELKWWSUQXPNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(S1)C=CC(=C2)NC(=O)C3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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